Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-
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Overview
Description
Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)-: is a compound that belongs to the class of bicyclic molecules. These molecules are characterized by having two joined rings, which can be either carbocyclic or heterocyclic. The bicyclo[2.2.1]heptane structure is a common scaffold in organic chemistry, often used in the synthesis of various bioactive compounds and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane derivatives typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates under mild conditions . Another approach involves the photocatalytic cycloaddition reaction, which provides access to polysubstituted bicyclo[2.1.1]hexanes .
Industrial Production Methods: Industrial production of bicyclo[2.2.1]heptane derivatives often involves large-scale cycloaddition reactions, utilizing catalysts to enhance reaction efficiency and selectivity. The use of organocatalysts and transition-metal catalysts is common in these processes .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can be used to modify the bicyclic scaffold.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[2.2.1]heptane derivatives .
Scientific Research Applications
Chemistry: Bicyclo[2.2.1]heptane derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as scaffolds for the development of new pharmaceuticals and materials .
Biology and Medicine: In medicinal chemistry, bicyclo[2.2.1]heptane derivatives have been explored for their potential as drug candidates. They exhibit various biological activities, including anti-cancer and anti-inflammatory properties .
Industry: In the industrial sector, these compounds are used in the production of polymers and advanced materials. Their unique structural properties make them valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- involves its interaction with specific molecular targets. For example, certain derivatives of bicyclo[2.2.1]heptane have been shown to act as antagonists of chemokine receptors, such as CXCR2, which play a role in cancer metastasis . The compound’s effects are mediated through its binding to these receptors, inhibiting their activity and thereby exerting therapeutic effects.
Comparison with Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A structurally similar compound used as a scaffold in organic synthesis.
Uniqueness: Bicyclo[2.2.1]heptane,2-(chlorodimethylsilyl)- is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Properties
IUPAC Name |
[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-chloro-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3/t7-,8+,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCQARMOIYBBG-ZQTLJVIJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CC2CCC1C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C1C[C@H]2CC[C@@H]1C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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